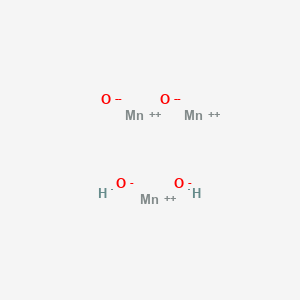
Ethyl 3-(cyanomethyl)benzoate
Overview
Description
Ethyl 3-(cyanomethyl)benzoate: is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-(cyanomethyl)-benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of ethyl 3-(carboxymethyl)-benzoate.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ethyl 3-(carboxymethyl)-benzoate.
Reduction: Ethyl 3-(aminomethyl)-benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(cyanomethyl)-benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The nitrile group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed or transesterified under appropriate conditions.
Comparison with Similar Compounds
Ethyl 3-(carboxymethyl)-benzoate: Similar structure but with a carboxyl group instead of a nitrile group.
Ethyl 3-(aminomethyl)-benzoate: Similar structure but with an amine group instead of a nitrile group.
Methyl 3-(cyanomethyl)-benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 3-(cyanomethyl)benzoate is unique due to the presence of both an ester and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
13288-86-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(cyanomethyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6H2,1H3 |
InChI Key |
QGWJUDWWDUECLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#N |
Key on ui other cas no. |
13288-86-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide](/img/structure/B77254.png)




![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
